![molecular formula C34H42N2O6 B613492 Fmoc-D-Lys(Ivdde)-OH CAS No. 1272755-33-5](/img/structure/B613492.png)
Fmoc-D-Lys(Ivdde)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Lys(Ivdde)-OH, also known as Fmoc-D-Lys(IVDDE)-OH, is an amino acid derivative commonly used in peptide synthesis. It is a derivative of the naturally occurring amino acid lysine, and is a versatile building block for the synthesis of peptides, proteins, and other molecules. The Fmoc group, or Fluorenylmethoxycarbonyl, is a protecting group used in peptide synthesis to protect the amino acid from side reactions, while the Ivdde group, or Iodo-Vinyl-Diethyl-Ether, is an activating group used to facilitate the coupling reaction between amino acids. Fmoc-D-Lys(Ivdde)-OH is a useful tool for research in the field of peptide synthesis and has numerous applications in scientific research.
Scientific Research Applications
Biomedical Applications
Fmoc-D-Lys(Ivdde)-OH is used in the creation of Peptide-based Hydrogels (PHGs) . These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are used as drug delivery systems and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of a series of synthetic hydrogel-forming amphiphilic cationic peptides, which include Fmoc-D-Lys(Ivdde)-OH, have shown potential for use in tissue engineering . Specifically, the Fmoc-K3 hydrogel, which is the more rigid one, fully supports cell adhesion, survival, and duplication .
Synthesis of Azidopeptides
Fmoc-D-Lys(Ivdde)-OH is used in the preparation of azidopeptides . The rise of CuI-catalyzed click chemistry has increased the demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides .
Peptide Chemistry
The use of azido and alkyne amino acids, including Fmoc-D-Lys(Ivdde)-OH, in peptide chemistry is complicated by their high cost . Therefore, the in-house preparation of a set of Fmoc azido amino acids has been investigated .
Biological Tests
Fmoc-D-Lys(Ivdde)-OH can be used in the synthesis of peptides for biological tests . Larger amounts of peptides are often needed for these tests .
NMR Structural Research
Fmoc-D-Lys(Ivdde)-OH is used in the synthesis of peptides for NMR structural research . This research often requires larger amounts of peptides .
Interaction Studies
Fmoc-D-Lys(Ivdde)-OH can be used in the synthesis of peptides for interaction studies between peptides and other molecules .
Mechanism of Action
Target of Action
Fmoc-D-Lys(Ivdde)-OH is a building block used in the synthesis of branched, cyclic, and modified peptides. Its primary targets are the peptide chains that it helps to construct. The role of this compound is to provide a specific amino acid, in this case, lysine, to the peptide chain while protecting certain functional groups during the synthesis process .
Mode of Action
The compound interacts with its targets through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . During this process, the compound is added to a growing peptide chain. The Fmoc group of the compound protects the amino group of the lysine during the chain extension. Once the chain extension is complete, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-Lys(Ivdde)-OH are those involved in peptide synthesis. By contributing to the formation of peptide chains, this compound plays a role in the creation of proteins, which are crucial for numerous biological functions .
Pharmacokinetics
Instead, its bioavailability is more relevant in the context of its ability to successfully contribute to the formation of peptide chains .
Result of Action
The result of Fmoc-D-Lys(Ivdde)-OH’s action is the successful synthesis of branched, cyclic, and modified peptides. These peptides can then go on to perform various functions, depending on their specific structures and compositions .
Action Environment
The action of Fmoc-D-Lys(Ivdde)-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency and success of the synthesis . For instance, the compound is stored at temperatures between -10 to -25°C to maintain its stability .
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJUCZESVFWSO-HHHXNRCGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Ivdde)-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.